3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one
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Overview
Description
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a cyclobutanone ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Free hydroxyl compounds.
Scientific Research Applications
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of α-chiral ether derivatives.
Biology: The compound’s derivatives are used in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free hydroxyl group can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-[(Tert-butyldimethylsilyl)oxy]propanal: Another TBDMS-protected compound used in organic synthesis.
(Tert-butyldimethylsilyl)acetaldehyde: A versatile reagent in synthetic glycobiology.
Tert-butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
Uniqueness
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct reactivity compared to other TBDMS-protected compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.
Biological Activity
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one (CAS No. 939775-62-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
- Molecular Formula : C10H18O2Si
- Molecular Weight : 202.33 g/mol
- SMILES Notation : CC(C)(C)OCC(=O)C1CC1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding with enzymes and receptors.
Antioxidant Activity
Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which can lead to various diseases.
- Case Study : In a study assessing the antioxidant capacity of various silyl derivatives, it was found that certain analogs demonstrated a strong ability to scavenge free radicals, suggesting that this compound may exhibit similar effects .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies.
- In Vitro Studies : A series of analogs were tested for their cytotoxic effects against cancer cell lines. The results indicated that some derivatives had IC50 values in the low micromolar range, demonstrating potent cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3g | T47-D | 1.33 |
3c | PC-3 | 3.29 |
Control | - | 5-FU: 18.6 |
These findings suggest that modifications on the cyclobutanone framework can enhance anticancer activity.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes.
- Tyrosinase Inhibition : Similar compounds have shown promising results as tyrosinase inhibitors, which are crucial for treating hyperpigmentation disorders. For instance, analogs have been reported to exhibit IC50 values significantly lower than that of kojic acid, a known inhibitor .
Cytotoxicity Evaluation
In a thorough evaluation of cytotoxic effects, it was determined that at concentrations ≤20 µM, the compound did not exhibit significant cytotoxicity in B16F10 murine melanoma cells after 48 hours of exposure . This suggests a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the tert-butyldimethylsilyl group can significantly affect biological activity. For example, removing or altering functional groups on the cyclobutane ring can enhance or diminish enzyme inhibition and cytotoxicity .
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWSISGQYMLJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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